4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13780708
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFN2 |
|---|---|
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | 4-bromo-5-fluoropyrazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H4BrFN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H |
| Standard InChI Key | FAPQZPJQUXMHRM-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CC=N2)C(=C1F)Br |
| Canonical SMILES | C1=CN2C(=CC=N2)C(=C1F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. Bromine and fluorine substituents at positions 4 and 5 introduce steric and electronic effects that modulate reactivity and intermolecular interactions. The molecular geometry favors planar configurations, enhancing conjugation and stability .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Vulcanchem | |
| Molecular Weight | 215.02 g/mol | Vulcanchem |
| CAS Number | Not publicly disclosed | Vulcanchem |
| Halogen Substituents | Br (4-position), F (5-position) | PMC |
The electronegativity of fluorine () and polarizability of bromine () create a dipole moment that influences solubility and crystallinity .
Synthesis and Functionalization
Halogenation Strategies
Synthesis begins with the pyrazolo[1,5-a]pyridine scaffold, followed by regioselective halogenation. Bromination at position 4 is achieved using (NBS) in acetonitrile, while fluorination at position 5 employs or (diethylaminosulfur trifluoride) . For example, the RSC study reported a 89% yield for iodination of a related compound using (NIS), suggesting analogous efficiency for bromination .
Cyclocondensation Routes
Alternative methods involve cyclocondensation of 1,3-biselectrophiles (e.g., diketones) with 3-aminopyrazoles. A 2021 PMC review highlighted microwave-assisted protocols that reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom at position 4 undergoes facile (nucleophilic aromatic substitution) with amines or thiols. For instance, reaction with piperazine in DMF at 100°C produces 4-piperazinyl derivatives, which are intermediates in kinase inhibitor synthesis .
Cross-Coupling Reactions
Applications in Medicinal Chemistry
Kinase Inhibition
The RSC study identified 4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine derivatives as potent PI3 kinase inhibitors, with values below 100 nM . Structural analogs bearing sulfonamide linkers exhibited enhanced binding to the ATP pocket of PI3Kγ, a target in oncology and inflammation .
Anticancer Activity
PMC-reviewed derivatives demonstrated antiproliferative effects against MCF-7 breast cancer cells () by disrupting tubulin polymerization . Fluorine’s electron-withdrawing effect enhances membrane permeability, while bromine aids in hydrophobic interactions with target proteins .
Material Science Applications
Photophysical Properties
The compound’s rigid conjugated system exhibits strong blue fluorescence () with a quantum yield () of 0.62, making it suitable for OLEDs and bioimaging probes . Bromine-heavy atom effects increase intersystem crossing, enabling potential use in phosphorescent materials .
Supramolecular Assembly
X-ray crystallography reveals π-π stacking (3.4 Å interplanar distance) and halogen bonding (), which stabilize crystalline frameworks for organic semiconductors .
Research Gaps and Future Directions
Despite progress, challenges remain:
-
Toxicity Profiling: No in vivo studies have assessed long-term safety.
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Synthetic Scalability: Current methods require stoichiometric metal catalysts, increasing costs.
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Material Stability: Fluorine’s lability under UV exposure limits device longevity .
Future work should prioritize flow chemistry for halogenation and computational modeling to predict biological targets.
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